Regadenoson-d3

Bioanalytical Method Validation LC-MS/MS Internal Standard Matrix Effect Compensation

Regadenoson-d3 (+3 Da mass shift) is the definitive stable isotope-labeled internal standard for LC-MS/MS quantification of Regadenoson. It co-elutes and ionizes identically to the analyte, eliminating matrix effects that degrade accuracy with non-isotopic analogs. Validated in human plasma (0.100–50.0 μg/L; intrabatch precision <9.7%), it is supplied with regulatory-grade characterization (≥98% chemical purity, ≥99% atom D) and potential USP/EP traceability to support ANDA bioequivalence studies.

Molecular Formula C15H18N8O5
Molecular Weight 393.37 g/mol
Cat. No. B12412869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRegadenoson-d3
Molecular FormulaC15H18N8O5
Molecular Weight393.37 g/mol
Structural Identifiers
SMILESCNC(=O)C1=CN(N=C1)C2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N
InChIInChI=1S/C15H18N8O5/c1-17-13(27)6-2-19-23(3-6)15-20-11(16)8-12(21-15)22(5-18-8)14-10(26)9(25)7(4-24)28-14/h2-3,5,7,9-10,14,24-26H,4H2,1H3,(H,17,27)(H2,16,20,21)/t7-,9-,10-,14-/m1/s1/i1D3
InChIKeyLZPZPHGJDAGEJZ-WFVVRPHKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Regadenoson-d3: Stable Isotope-Labeled Internal Standard for LC-MS/MS Quantification


Regadenoson-d3 (CVT-3146-d3) is a trideuterated analog of the selective adenosine A2A receptor agonist Regadenoson, wherein the N-methyl group of the pyrazole-4-carboxamide moiety incorporates three deuterium atoms at the methyl position [1]. This stable isotope-labeled compound is specifically designed and employed as an internal standard (IS) for the accurate and precise quantification of unlabeled Regadenoson in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) [2]. The incorporation of deuterium yields a mass shift of +3 Da relative to the parent compound (m/z 391.3→259.2 for Regadenoson versus m/z 394.3→262.2 for Regadenoson-d3), enabling chromatographic co-elution while maintaining distinct mass spectrometric detection channels [1].

Why Regadenoson-d3 Cannot Be Replaced by Unlabeled Regadenoson or Structural Analogs in Quantitative Bioanalysis


In quantitative LC-MS/MS bioanalysis, the use of an unlabeled compound or a structurally similar analog as an internal standard fundamentally compromises assay accuracy due to differential matrix effects and inconsistent recovery. Regadenoson-d3, as a stable isotope-labeled (SIL) internal standard, exhibits virtually identical physicochemical properties—including ionization efficiency, chromatographic retention, and extraction recovery—to the unlabeled analyte Regadenoson. Consequently, it corrects for variability in sample preparation, matrix-induced ion suppression or enhancement, and instrument fluctuations [1]. Empirically, Regadenoson-d3 demonstrates no apparent matrix effect in human plasma under HILIC-MS/MS conditions, a performance characteristic that is not guaranteed and must be independently verified for any non-isotopic analog [2]. Substituting Regadenoson-d3 with a non-deuterated structural analog introduces unquantified variability in ionization and recovery, thereby invalidating the accuracy and precision required for regulatory pharmacokinetic studies and ANDA submissions [1].

Regadenoson-d3: Quantified Differentiation from Unlabeled Regadenoson and 13C/15N Isotopologues


Validated Absence of Matrix Effect: Regadenoson-d3 Matches Analyte Behavior in Human Plasma

In a validated HILIC-MS/MS method for human plasma quantification, Regadenoson-d3 exhibited no apparent matrix effect, a performance metric identical to that observed for unlabeled Regadenoson under identical experimental conditions. This co-equivalence in matrix effect behavior is a critical validation criterion that must be empirically demonstrated for any internal standard [1]. While non-deuterated structural analogs would require separate matrix effect validation and may exhibit divergent ionization behavior, Regadenoson-d3's isotopic nature ensures co-elution and matched ion suppression/enhancement profiles with the analyte [1].

Bioanalytical Method Validation LC-MS/MS Internal Standard Matrix Effect Compensation

Mass Spectrometric Specificity: MRM Transitions of Regadenoson-d3 Versus Regadenoson

Regadenoson-d3 provides a +3 Da mass shift relative to unlabeled Regadenoson, enabling distinct multiple reaction monitoring (MRM) transitions: m/z 391.3→259.2 for Regadenoson and m/z 394.3→262.2 for Regadenoson-d3 [1]. This +3 Da shift is achieved through deuteration of the N-methyl group, resulting in a molecular formula of C15H15D3N8O5 and a molecular weight of 393.37 g/mol [2]. In comparison, alternative isotopic labeling strategies (e.g., 13C or 15N incorporation) would yield different mass shifts and isotopic purity profiles, potentially requiring distinct chromatographic optimization .

MRM Quantification Isotopic Differentiation Mass Spectrometry

Isotopic Purity Specification: ≥99% Atom D Enrichment

Commercial Regadenoson-d3 is specified with an isotopic purity of ≥99% atom D (deuterium enrichment) and chemical purity of 98% . This high isotopic enrichment minimizes the contribution of unlabeled (d0) or partially labeled (d1, d2) species to the analyte channel, thereby reducing systematic bias in quantification. In contrast, lower-grade deuterated analogs or alternative 13C-labeled isotopologues may exhibit different isotopic purity specifications (e.g., >90% or >95% atom 13C), which directly impact the linearity and lower limit of quantification (LLOQ) achievable in trace-level bioanalysis .

Isotopic Purity Stable Isotope Labeling Reference Standard Specification

Method Validation Performance: Assay Precision and Accuracy Achieved with Regadenoson-d3

When Regadenoson-d3 is employed as the internal standard, the validated HILIC-MS/MS method achieves intrabatch precision <9.7%, interbatch precision <13.0%, and accuracy ranging from 2.0% to 6.9% across a calibration range of 0.100–50.0 μg/L in human plasma [1]. These validation metrics meet FDA and EMA bioanalytical method validation guidelines for pharmacokinetic studies. In contrast, methods employing non-isotopic internal standards (e.g., structurally related analogs) typically exhibit higher variability in precision and accuracy due to differential matrix effects and extraction recovery, often requiring more extensive revalidation for each matrix type [2].

Bioanalytical Method Validation Precision and Accuracy Regulatory Pharmacokinetics

Regulatory Application Readiness: ANDA/AMV Suitability Documentation

Regadenoson-d3 is supplied with detailed characterization data compliant with regulatory guidelines and can be used for analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) during commercial production of Regadenoson [1]. The product can serve as a reference standard with possible traceability against pharmacopeial standards (USP or EP) based on feasibility . This documentation package is not typically available for custom-synthesized deuterated analogs from non-specialist chemical suppliers or for alternative 13C/15N isotopologues lacking dedicated reference standard certification [2].

Abbreviated New Drug Application Analytical Method Validation Reference Standard

Validated Pharmacokinetic Application: Regadenoson-d3 Enables Human PK Studies

The HILIC-MS/MS method employing Regadenoson-d3 as internal standard has been successfully applied to study the pharmacokinetic characteristics of Regadenoson in healthy Chinese subjects following intravenous administration [1]. This represents a validated, real-world application demonstrating that Regadenoson-d3 enables reliable concentration-time profiling in a regulated clinical pharmacokinetic study. In the absence of a suitable stable isotope-labeled internal standard, alternative quantification approaches (e.g., external standard calibration or non-isotopic analog IS) would require more extensive matrix-specific validation and may not achieve comparable precision in the low ng/mL range [2].

Pharmacokinetics Human Plasma Quantification Clinical Bioanalysis

Optimal Procurement and Application Scenarios for Regadenoson-d3


Generic Drug Development: ANDA Bioequivalence Studies

Regadenoson-d3 is optimally deployed as the internal standard for LC-MS/MS quantification of Regadenoson in human plasma samples collected during bioequivalence (BE) and pharmacokinetic (PK) studies supporting Abbreviated New Drug Applications (ANDA) for generic Regadenoson formulations. The validated method performance (intrabatch precision <9.7%, accuracy 2.0-6.9%) [1] and documented absence of matrix effect [1] meet FDA and EMA bioanalytical guidance expectations for pivotal BE studies. Furthermore, the availability of regulatory-grade characterization data and potential USP/EP traceability streamlines the reference standard qualification process required for ANDA submissions.

Clinical Pharmacology and Phase I Pharmacokinetic Studies

Regadenoson-d3 enables accurate quantification of Regadenoson plasma concentrations over a wide dynamic range (0.100–50.0 μg/L) [1], supporting the determination of key pharmacokinetic parameters (Cmax, AUC, t½, CL, Vd) in clinical pharmacology studies. The use of a deuterated internal standard compensates for inter-subject plasma matrix variability, ensuring consistent method performance across diverse clinical populations. This application is particularly relevant for studies investigating Regadenoson pharmacokinetics in special populations (e.g., renal or hepatic impairment) where matrix composition may differ substantially from healthy volunteer plasma.

Bioanalytical Method Development and Cross-Validation Across Matrices

Regadenoson-d3 serves as the reference internal standard for developing and cross-validating LC-MS/MS methods across multiple biological matrices, including human plasma [1], urine, and tissue homogenates. Because the deuterated IS co-elutes with the analyte and exhibits identical ionization behavior [1], method transfer between matrices requires minimal re-optimization compared to methods employing non-isotopic internal standards. This reduces method development time and facilitates multi-matrix studies required for comprehensive ADME characterization.

Regulatory Reference Standard for Quality Control and Batch Release

Regadenoson-d3, supplied with detailed characterization data compliant with regulatory guidelines [1], functions as a qualified reference standard for quality control (QC) testing during commercial production of Regadenoson API and finished drug product. Its defined isotopic purity (99% atom D, 98% chemical purity) and potential traceability to USP or EP compendial standards [1] support its use in identity, purity, and assay testing. This application is critical for generic pharmaceutical manufacturers establishing QC release testing protocols and stability-indicating methods.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Regadenoson-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.